molecular formula C18H18FN3O3S B280855 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-2-methylbenzenesulfonamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B280855
M. Wt: 375.4 g/mol
InChI Key: DCKZWHBUPZJBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DOPA-PS and is known to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

DOPA-PS acts as a competitive inhibitor of the dopamine transporter, binding to the transporter and preventing the reuptake of dopamine from the synapse. This leads to increased dopamine signaling and can have a range of effects on the brain and behavior.
Biochemical and Physiological Effects:
DOPA-PS has been shown to have a range of biochemical and physiological effects, including increased dopamine signaling, enhanced locomotor activity, and altered reward processing. This compound has also been studied for its potential therapeutic applications in the treatment of addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DOPA-PS in lab experiments is its selective inhibition of the dopamine transporter, which allows for the targeted manipulation of dopamine signaling. However, one limitation of this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research on DOPA-PS, including further investigation of its therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other neurotransmitter systems. Finally, the development of new compounds based on the structure of DOPA-PS may lead to the discovery of even more selective and effective dopamine transporter inhibitors.

Synthesis Methods

DOPA-PS can be synthesized using a variety of methods, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amine. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified using column chromatography.

Scientific Research Applications

DOPA-PS has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is known to act as a selective inhibitor of the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, DOPA-PS can increase the availability of dopamine in the synapse, leading to enhanced dopamine signaling.

Properties

Molecular Formula

C18H18FN3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-fluoro-2-methylbenzenesulfonamide

InChI

InChI=1S/C18H18FN3O3S/c1-12-11-14(19)9-10-16(12)26(24,25)20-17-13(2)21(3)22(18(17)23)15-7-5-4-6-8-15/h4-11,20H,1-3H3

InChI Key

DCKZWHBUPZJBPH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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